4-(2-hydroxypropyl)benzaldehyde
Description
4-(2-Hydroxypropyl)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxypropyl group (–CH(CH₃)OH) at the para position of the aromatic ring. The hydroxypropyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler benzaldehyde analogs. This review focuses on its comparison with key analogs, leveraging available data on similar compounds.
Properties
CAS No. |
1357255-97-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
4-(2-Hydroxypropyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is employed in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2-hydroxypropyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity, while the aldehyde group can form Schiff bases with amino groups in biological molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The hydroxypropyl group in 4-(2-hydroxypropyl)benzaldehyde significantly impacts its physicochemical properties compared to other para-substituted benzaldehydes. Below is a comparative table:
Key Observations :
- Polarity : The hydroxypropyl group enhances polarity and water solubility compared to methyl or methoxy groups.
- Steric Effects : The hydroxypropyl group introduces steric hindrance, which may influence reaction kinetics in synthetic pathways compared to smaller substituents like –F or –OCH₃.
Stability and Reactivity
- Electron-Donating Groups (e.g., –OCH₃, –N(CH₃)₂): Increase aromatic ring reactivity in electrophilic substitutions .
- Electron-Withdrawing Groups (e.g., –F): Reduce ring reactivity but enhance stability under acidic conditions .
- Hydroxypropyl Group : Likely reduces oxidative stability compared to –CH₃ or –OCH₃ due to the presence of a secondary alcohol.
Preparation Methods
Reaction Mechanism
The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated using a base such as potassium carbonate () or sodium hydride (), forming a phenoxide ion. This nucleophilic species attacks an alkylating agent, such as 2-bromo-1-propanol or 2-chloro-1-propanol , resulting in the formation of the ether linkage.
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the phenoxide intermediate.
-
Temperature : Elevated temperatures (70–90°C) accelerate the reaction but require careful monitoring to avoid side reactions such as over-alkylation.
-
Yield : Typical yields range from 60–75% , with purity dependent on chromatographic separation techniques.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers a stereospecific route to ethers, ideal for introducing chiral 2-hydroxypropyl groups.
Reaction Protocol
-
Reactants :
-
4-Hydroxybenzaldehyde
-
1,2-Propanediol (provides the 2-hydroxypropyl moiety)
-
Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine ()
-
-
Mechanism :
The reaction proceeds via activation of the alcohol (1,2-propanediol) by and DIAD, forming an oxyphosphonium intermediate. The phenoxide attacks this intermediate, yielding the desired ether.
Advantages and Limitations
-
Regioselectivity : The Mitsunobu reaction preferentially targets secondary alcohols, ensuring the hydroxyl group resides on the propyl chain’s second carbon.
-
Yield : Reported yields reach 70–80% under optimized conditions.
-
Drawbacks : High reagent costs and the need for anhydrous conditions limit industrial scalability.
Hydroboration-Oxidation of Allyl Ethers
This method leverages the anti-Markovnikov addition of boron to alkenes, followed by oxidation to introduce hydroxyl groups.
Synthetic Pathway
-
Allylation : 4-Hydroxybenzaldehyde is reacted with allyl bromide to form 4-allyloxybenzaldehyde .
-
Hydroboration-Oxidation :
-
Treatment with borane () generates a trialkylborane intermediate.
-
Oxidation with hydrogen peroxide () and sodium hydroxide () yields the 2-hydroxypropyl substituent.
-
Key Parameters
-
Borane Source : Borane-tetrahydrofuran () ensures consistent reactivity.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
-
Yield : Approximately 50–60% , with byproducts arising from competing Markovnikov addition.
Reductive Amination and Subsequent Modification
While less direct, reductive amination offers a route to functionalized intermediates that can be hydrolyzed to aldehydes.
Procedure Overview
-
Imine Formation : React 4-aminobenzaldehyde with pyruvaldehyde () to form a Schiff base.
-
Reduction : Use sodium cyanoborohydride () to reduce the imine to a secondary amine.
-
Oxidation : Oxidize the amine to the aldehyde using oxone or similar agents.
Challenges
-
Functional Group Compatibility : The aldehyde group requires protection (e.g., acetal formation) during reduction steps.
-
Yield : Multi-step synthesis leads to modest cumulative yields (40–50% ).
Industrial-Scale Catalytic Methods
Large-scale production prioritizes cost-effectiveness and minimal waste.
Catalytic Hydroxylation
-
Catalyst : Palladium on carbon () facilitates the hydroxylation of propenylbenzaldehyde derivatives.
-
Conditions : Hydrogen gas () at 50–100 psi and 80–100°C promotes selective hydroxylation.
Economic Considerations
-
Catalyst Recycling : can be reused for multiple batches, reducing costs.
-
Throughput : Continuous-flow reactors enhance productivity, achieving >90% conversion per pass.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Alkylation | 4-Hydroxybenzaldehyde | 2-Bromo-1-propanol, | 60–75 | High | Moderate |
| Mitsunobu Reaction | 4-Hydroxybenzaldehyde | DIAD, | 70–80 | Low | High |
| Hydroboration | 4-Allyloxybenzaldehyde | , | 50–60 | Moderate | Moderate |
| Reductive Amination | 4-Aminobenzaldehyde | , Oxone | 40–50 | Low | Low |
| Catalytic Hydroxylation | 4-Propenylbenzaldehyde | , | 80–90 | High | High |
Q & A
Q. What are the common synthetic routes for preparing 4-(2-hydroxypropyl)benzaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of 4-(2-hydroxypropyl)benzaldehyde can be achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, reacting 4-fluorobenzaldehyde with 2-hydroxypropylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C facilitates substitution. Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield. Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) ensures product isolation .
Q. How can researchers characterize the purity and structural integrity of 4-(2-hydroxypropyl)benzaldehyde using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxypropyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.6–4.0 ppm for CH₂/CH).
- ¹³C NMR: Confirm the aldehyde carbon (δ ~190–200 ppm) and aromatic carbons (δ ~120–140 ppm).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity (>98%). Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect aldehyde C=O stretch (~1700 cm⁻¹) and O–H stretch (~3200–3600 cm⁻¹) .
Q. What safety protocols should be followed when handling 4-(2-hydroxypropyl)benzaldehyde in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water; remove contaminated clothing .
- Waste Disposal: Neutralize aldehyde groups with excess sodium bisulfite before disposal in designated organic waste containers .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity and electronic properties of 4-(2-hydroxypropyl)benzaldehyde in complex reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the hydroxypropyl group and active-site residues .
Q. How can researchers resolve contradictions in experimental data when determining the oxidation products of 4-(2-hydroxypropyl)benzaldehyde?
Methodological Answer:
- Cross-Validation Techniques:
- LC-MS: Confirm oxidation to 4-(2-hydroxypropyl)benzoic acid ([M+H]⁺ calc. 195.1; observed 195.0) .
- Tandem MS/MS: Differentiate isomeric byproducts via fragmentation patterns.
- Control Experiments: Compare results with authentic standards synthesized via Jones oxidation (CrO₃/H₂SO₄) .
Q. What advanced crystallization techniques are suitable for determining the three-dimensional structure of 4-(2-hydroxypropyl)benzaldehyde derivatives?
Methodological Answer:
Q. How does steric hindrance from the 2-hydroxypropyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in 4-(2-hydroxypropyl)benzaldehyde?
Methodological Answer:
- Steric Maps: Generate using Mercury software to visualize steric bulk around the aromatic ring. The hydroxypropyl group directs EAS to the para position due to its electron-donating effects and spatial constraints.
- Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) via ¹H NMR. Para-substituted products dominate (>85%) compared to ortho (<10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
